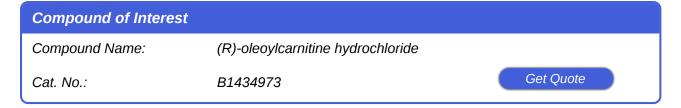


(R)-Oleoylcarnitine Hydrochloride Signaling: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-oleoylcarnitine hydrochloride, an endogenous acylcarnitine, has traditionally been viewed through the lens of its crucial role in mitochondrial fatty acid transport for β -oxidation. Emerging evidence, however, has illuminated its function as a signaling molecule, capable of activating distinct intracellular pathways that influence cellular processes ranging from inflammatory responses to cancer metastasis and metabolic regulation. This technical guide provides an in-depth exploration of the known signaling pathways of (R)-oleoylcarnitine, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development in this area.

Core Signaling Pathways

(R)-oleoylcarnitine has been demonstrated to exert its signaling effects through at least two distinct, context-dependent pathways: a pro-metastatic pathway in breast cancer cells and a pro-inflammatory pathway in immune cells. Additionally, its role as a long-chain acylcarnitine suggests potential interactions with fatty acid-sensing receptors and a complex influence on insulin signaling.

The ADCY10/cAMP/TCF4/KIFC1 Pro-Metastatic Pathway



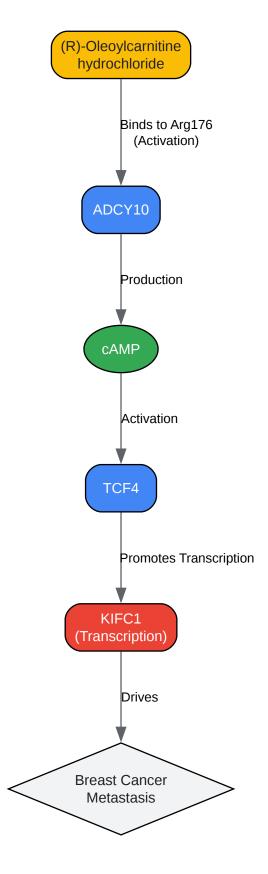




In the microenvironment of breast cancer, particularly in the context of obesity, elevated levels of oleoylcarnitine have been shown to promote a metastasis-like phenotype.[1] This is mediated through a direct interaction with and activation of soluble adenylate cyclase 10 (ADCY10).

The binding of oleoylcarnitine to the Arg176 residue of ADCY10 stimulates the production of cyclic adenosine monophosphate (cAMP).[1] This increase in intracellular cAMP activates downstream signaling, leading to the activation of transcription factor 4 (TCF4). Activated TCF4 then promotes the transcription of kinesin family member C1 (KIFC1), a protein implicated in driving breast cancer metastasis.[1]





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Figure 1: (R)-Oleoylcarnitine ADCY10 Pro-Metastatic Signaling Pathway.

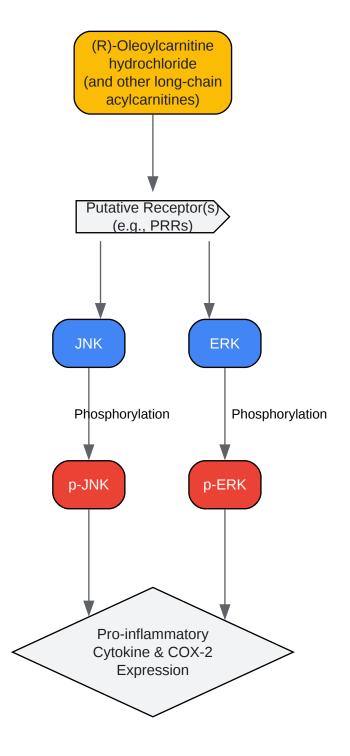


The Pro-Inflammatory JNK/ERK Pathway

Long-chain acylcarnitines, with L-tetradecanoylcarnitine (C14) as a representative, have been shown to activate pro-inflammatory signaling pathways in macrophages.[2][3][4] This pathway is initiated by the acylcarnitine-mediated activation of downstream signaling components, leading to the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[2][3]

The activation of the JNK and ERK pathways culminates in the increased expression and secretion of pro-inflammatory cytokines and mediators, such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNFα), and various interleukins.[2][4][5] This suggests a role for elevated long-chain acylcarnitines in contributing to the chronic low-grade inflammation associated with metabolic disorders.





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Figure 2: Pro-Inflammatory Signaling Pathway of Long-Chain Acylcarnitines.

Potential Interaction with GPR120 and Influence on Insulin Signaling







G protein-coupled receptor 120 (GPR120) is a known receptor for long-chain fatty acids, including omega-3 fatty acids, and its activation is linked to anti-inflammatory and insulinsensitizing effects. [6][7][8][9][10][11][12] While direct, high-affinity binding of (R)-oleoylcarnitine to GPR120 has not been definitively established with specific quantitative data like EC50 values, its structural similarity to known ligands makes this a plausible area for further investigation.

The effect of long-chain acylcarnitines on insulin signaling is complex and appears to be cell-type and context-dependent. Some studies indicate that long-chain acylcarnitines can induce insulin resistance in myotubes by impairing Akt phosphorylation.[13][14] Conversely, supplementation with L-carnitine (the precursor to acylcarnitines) has been shown in some clinical settings to improve insulin sensitivity.[15][16][17][18][19] This suggests that the net effect on insulin signaling may be influenced by the specific acylcarnitine profile, cellular metabolic state, and the duration of exposure.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on oleoylcarnitine and related long-chain acylcarnitine signaling.



Parameter	Cell Line/System	Treatment	Concentratio n	Effect	Reference
KIFC1 Protein Levels	HCC1806 cells	(R)- oleoylcarnitin e	40 μmol/L	Increased expression	[1]
Serum OLCarn Levels	Obese Humans	-	35.67 ± 3.30 nmol/L	Elevated compared to normal weight	[1]
Serum OLCarn Levels	Normal Weight Humans	-	21.83 ± 1.40 nmol/L	Baseline	[1]
JNK Phosphorylati on	RAW 264.7 cells	L-C14 carnitine	25 μΜ	Time- dependent increase	[2]
ERK Phosphorylati on	RAW 264.7 cells	L-C14 carnitine	25 μΜ	Time- dependent increase	[2]
Pro- inflammatory Gene Expression (IL-1β, COX- 2, IL-6, TNFα, etc.)	RAW 264.7 cells	L-C14 carnitine	5-25 μΜ	Dose- dependent increase	[2]
IL-6 Secretion	C2C12 myotubes	L-C16 carnitine	25 μΜ	Increased production	[5]
Akt (Ser473) Phosphorylati on	C2C12 myotubes	C14:0 or C16:0 acylcarnitine	5-10 mmol/L	Significantly decreased in response to insulin	[14]



Peripheral Insulin Sensitivity (ΔRd)	Type 2 Diabetes Patients	L-carnitine supplementat ion	2970 mg/day for 12 weeks	Increased from 10.53 ± 1.85 to 13.83 ± 2.02	[15]
(ΔRd)	radonto	1011		µmol/kg/min	

Key Experimental Protocols Intracellular cAMP Measurement

This protocol is used to quantify the production of cAMP in response to (R)-oleoylcarnitine stimulation, as a measure of ADCY10 activation.[1]

Materials:

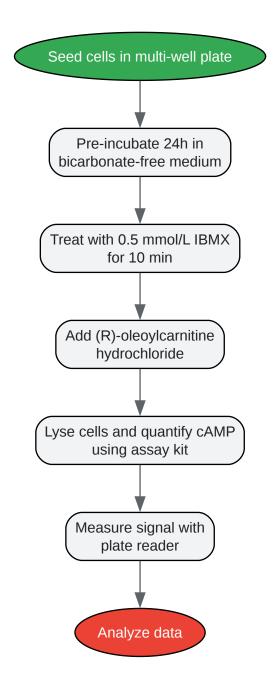
- Cell line of interest (e.g., HCC1806 breast cancer cells)
- Culture medium free of sodium bicarbonate
- 3-isobutyl-1-methylxanthine (IBMX)
- · (R)-oleoylcarnitine hydrochloride
- cAMP assay kit (e.g., AlphaScreen cAMP assay or cAMP Hunter eXpress GPCR Assay)[20]
- Plate reader compatible with the chosen assay kit

Procedure:

- Seed cells in a suitable multi-well plate and allow them to adhere.
- Pre-incubate the cells for 24 hours in culture medium free of sodium bicarbonate.
- Discard the medium and treat the cells with 0.5 mmol/L IBMX for 10 minutes to inhibit phosphodiesterases.
- Add varying concentrations of (R)-oleoylcarnitine hydrochloride to the wells and incubate for the desired time.



- Lyse the cells and quantify the cellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
- Measure the signal using a compatible plate reader.
- Generate a standard curve to determine the concentration of cAMP in the samples.



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Figure 3: Workflow for Intracellular cAMP Measurement.



Western Blot for JNK and ERK Phosphorylation

This protocol is used to detect the activation of JNK and ERK kinases through the measurement of their phosphorylation state in response to long-chain acylcarnitine treatment. [2]

Materials:

- Cell line of interest (e.g., RAW 264.7 macrophages)
- Serum-free or low-serum medium
- (R)-oleoylcarnitine hydrochloride or other long-chain acylcarnitines
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Western blotting apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

Seed cells and grow to desired confluency.



- Serum-starve the cells for 6 hours in low-serum (0.25% FBS) medium.
- Treat the cells with the desired concentrations of acylcarnitine for various time points.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Denature the protein samples and separate them by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane and add the chemiluminescent substrate.
- Capture the image using an imaging system and quantify the band intensities.

Measurement of Insulin Sensitivity in Myotubes

This protocol assesses the effect of (R)-oleoylcarnitine on insulin signaling by measuring the phosphorylation of Akt, a key downstream effector.[13][14]

Materials:

- Myoblast cell line (e.g., C2C12)
- Differentiation medium
- (R)-oleoylcarnitine hydrochloride
- Insulin
- Lysis buffer with protease and phosphatase inhibitors



Western blot materials and antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

Procedure:

- Differentiate myoblasts into myotubes.
- Treat the myotubes with varying concentrations of (R)-oleoylcarnitine for 18-24 hours.
- Stimulate the cells with insulin for a short period (e.g., 10-15 minutes).
- Lyse the cells and perform a Western blot as described in the previous protocol, using antibodies against phospho-Akt (Ser473) and total Akt.
- Quantify the ratio of phosphorylated Akt to total Akt to determine the level of insulin sensitivity.

Conclusion

The signaling roles of **(R)-oleoylcarnitine hydrochloride** and other long-chain acylcarnitines are an expanding area of research with significant implications for metabolic diseases and cancer. The pro-metastatic ADCY10 pathway and the pro-inflammatory JNK/ERK pathway represent two well-defined mechanisms of action. Further investigation into the potential interaction with GPR120 and the nuanced effects on insulin signaling is warranted. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further elucidate the physiological and pathological roles of (R)-oleoylcarnitine signaling and to explore its potential as a therapeutic target.

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